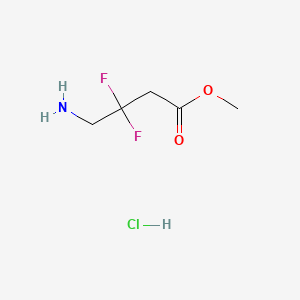

Methyl4-amino-3,3-difluorobutanoatehydrochloride

Description

Methyl 4-amino-3,3-difluorobutanoate hydrochloride is a fluorinated amino ester hydrochloride with the molecular formula C₅H₁₀ClF₂NO₂ and a molecular weight of 189.59 g/mol . It features a butanoate backbone with a methyl ester group, an amino substituent at position 4, and two fluorine atoms at position 3. This compound is often utilized as a synthetic intermediate in pharmaceuticals due to its balanced lipophilicity and solubility, attributed to the fluorine atoms and ionic hydrochloride moiety.

Properties

Molecular Formula |

C5H10ClF2NO2 |

|---|---|

Molecular Weight |

189.59 g/mol |

IUPAC Name |

methyl 4-amino-3,3-difluorobutanoate;hydrochloride |

InChI |

InChI=1S/C5H9F2NO2.ClH/c1-10-4(9)2-5(6,7)3-8;/h2-3,8H2,1H3;1H |

InChI Key |

GOUBXXBCHQUWBN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(CN)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3,3-difluorobutanoate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 4-amino-3,3-difluorobutanoate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of methyl 4-amino-3,3-difluorobutanoate hydrochloride may involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3,3-difluorobutanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobutanoic acid derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

Methyl 4-amino-3,3-difluorobutanoate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-amino-3,3-difluorobutanoate hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

- Amino Group Position: The target compound’s amino group at position 4 distinguishes it from Ethyl 2-amino-3,3-difluorobutanoate hydrochloride (amino at C2), altering polarity and reactivity .

- Fluorine vs.

- Ester Group: Methyl esters (e.g., target compound) hydrolyze faster than ethyl esters (e.g., Ethyl 4-chloro-3,3-difluorobutanoate), impacting stability in aqueous environments .

- Branched Chains: Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride’s branched structure reduces conformational flexibility compared to the linear target compound .

Physicochemical Properties

- Lipophilicity: Fluorine atoms enhance lipophilicity, but the hydrochloride salt counterbalances this by increasing water solubility. Ethyl 2-amino-3,3-difluorobutanoate hydrochloride’s ethyl group further increases lipophilicity .

- RP-HPLC studies on similar hydrochlorides suggest stability under controlled pH (4–5) .

Biological Activity

Methyl 4-amino-3,3-difluorobutanoate hydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 179.58 g/mol

- Structure : The compound features a difluorobutanoate moiety with an amino group, enhancing its biological interactions.

The biological activity of methyl 4-amino-3,3-difluorobutanoate hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific metabolic enzymes, impacting pathways such as amino acid metabolism and neurotransmitter synthesis.

- Receptor Modulation : It has been shown to interact with various receptors, potentially influencing neuronal signaling and other physiological processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Properties

Research indicates that methyl 4-amino-3,3-difluorobutanoate hydrochloride demonstrates significant antimicrobial activity. A study evaluated its efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This data suggests that the compound may serve as a potential lead for antibiotic development.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been investigated. It appears to modulate the activity of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

A case study involving animal models demonstrated that administration of methyl 4-amino-3,3-difluorobutanoate hydrochloride resulted in:

- Increased locomotor activity , indicating potential stimulant effects.

- Enhanced learning and memory , suggesting cognitive enhancement properties.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A comprehensive evaluation was conducted to assess the compound's effectiveness against resistant bacterial strains. Results indicated a promising profile for further development into therapeutic agents targeting infections resistant to conventional antibiotics.

- Neuropharmacological Assessment : In a controlled trial with rodents, the administration of the compound led to significant improvements in behavioral tests associated with anxiety and depression, indicating its potential as an antidepressant or anxiolytic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.